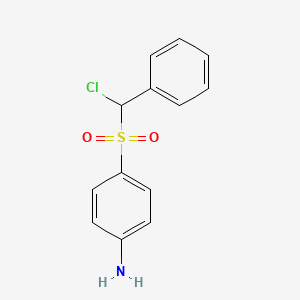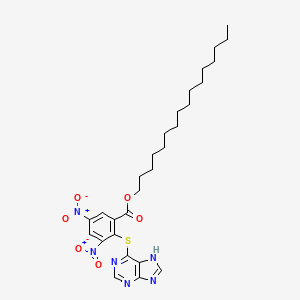
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with nitro groups and a purinylsulfanyl moiety, making it a subject of interest in both chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a benzoate derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the purinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the esterification of the benzoate with hexadecanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and purinylsulfanyl moiety play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s lipophilic hexadecyl chain facilitates its incorporation into lipid membranes, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
Hexadecyl 3,5-dinitrobenzoate: Lacks the purinylsulfanyl group, resulting in different biological activities.
Hexadecyl 2-(7H-purin-6-ylsulfanyl)benzoate: Lacks the nitro groups, affecting its reactivity and mechanism of action.
Hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate: A reduced form with amine groups instead of nitro groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
59921-63-0 |
|---|---|
Molekularformel |
C28H38N6O6S |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)22-17-21(33(36)37)18-23(34(38)39)25(22)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
InChI-Schlüssel |
ICLGESMTMDAOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


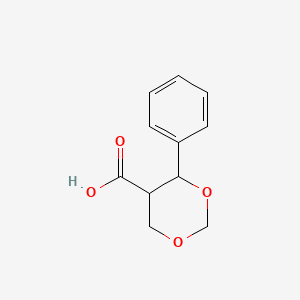

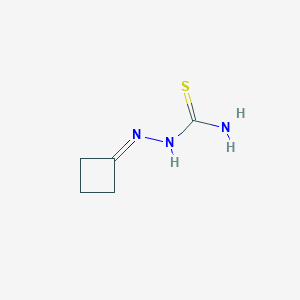
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
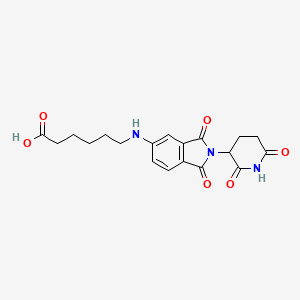
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
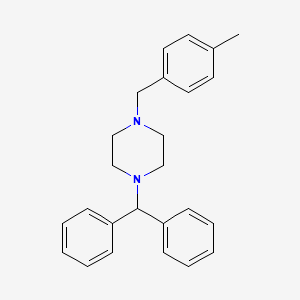

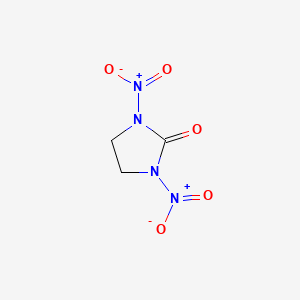
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
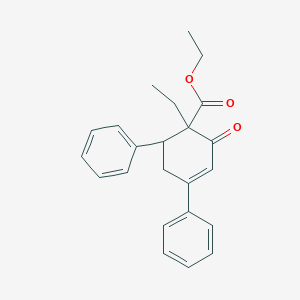
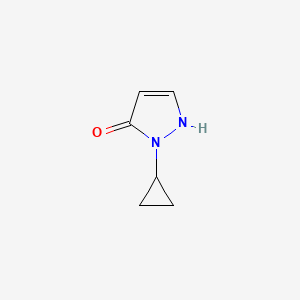
methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
